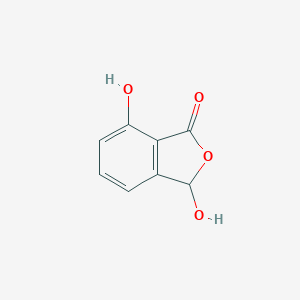

3,7-dihydroxy-1(3H)-isobenzofuranone

Descripción general

Descripción

Synthesis Analysis

The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone2. This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds2.Molecular Structure Analysis

Xanthones are a class of plant phenolic compound with C6-C1-C6 carbon skeletal structure12. The two aromatic rings in the xanthone basic skeleton are numbered and designated based on their biosynthetic origins in higher plants2.

Chemical Reactions Analysis

The core xanthone biosynthesis pathway in plants involves the shikimate pathway supplying shikimate and L-phenylalanine precursors to produce benzophenone intermediates, in particular 2,3′,4,6-tetrahydroxybenzophenone isomers used for downstream xanthone biosynthesis2.

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Properties

- New isobenzofuranone derivatives have been isolated from various natural sources like fungi and plants. These compounds exhibit significant biological activities, including cytotoxicity against cancer cells and antioxidant properties (Yang et al., 2013), (Huang et al., 2012).

Chemical Synthesis and Characterization

- Studies have focused on the synthesis of various derivatives of 3,7-dihydroxy-1(3H)-isobenzofuranone for further exploration of their chemical and biological properties. This includes efforts to synthesize cyclic homologues and to determine their molecular structure through spectroscopic methods and X-ray crystallography (Covarrubias-Zúñiga et al., 2000), (Teixeira et al., 2014).

Potential in Agrochemicals

- Some studies have explored the potential of isobenzofuranone derivatives as agrochemicals, particularly in their ability to interfere with the growth of various plant species and their application in managing pests (Moraes et al., 2018).

Pharmacological Research

- The compounds derived from 3,7-dihydroxy-1(3H)-isobenzofuranone have been evaluated for their pharmacological activities, including studies on their interaction with cholesterol biosynthesis and potential as therapeutic agents (Cozzi et al., 1983).

Structural Analyses

- Detailed structural analyses of isobenzofuranone derivatives have been conducted to understand their chemical properties better. These studies include examining bond lengths, angles, and other molecular characteristics relevant to their chemical behavior and potential applications (Valente et al., 1998).

Safety And Hazards

Direcciones Futuras

Research on xanthones has received much attention in recent years1. In the future, the information collected will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application12.

Propiedades

IUPAC Name |

3,7-dihydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGLITPCMXUGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-dihydroxy-1(3H)-isobenzofuranone | |

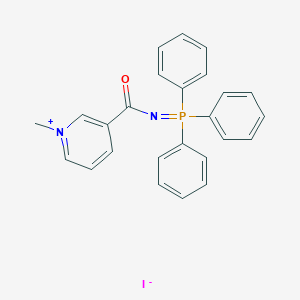

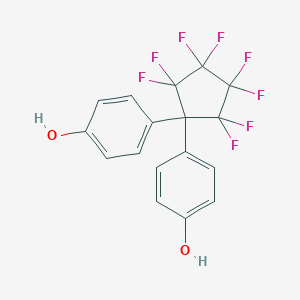

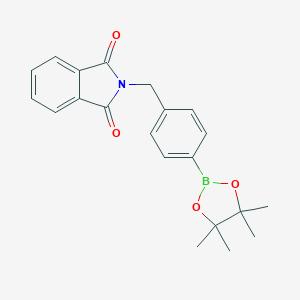

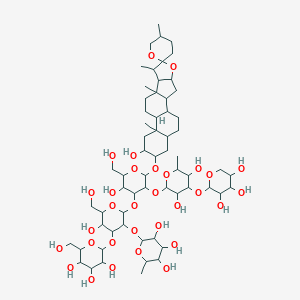

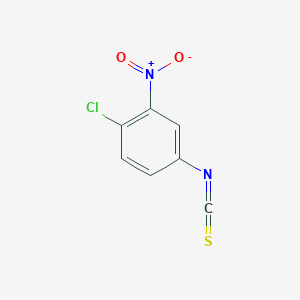

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

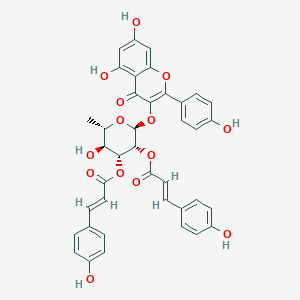

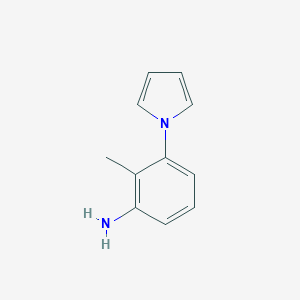

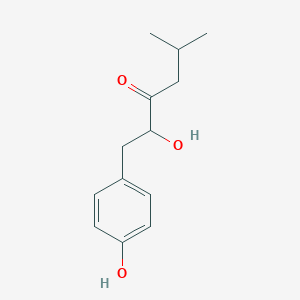

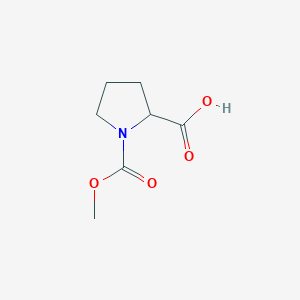

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)